![molecular formula C5H2K2N4S4 B13824822 dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate is a chemical compound with the molecular formula C5H2K2N4S4 and a molecular weight of 324.6 g/mol. This compound is known for its unique structure, which includes multiple sulfur and cyano groups, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate typically involves the reaction of potassium cyanide with a suitable sulfur-containing precursor under controlled conditions. The reaction conditions often include a solvent such as water or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or sulfur groups are replaced by other nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving sulfur and cyano groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring sulfur-containing compounds
Mécanisme D'action
The mechanism of action of dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate involves its interaction with specific molecular targets and pathways. The compound’s cyano and sulfur groups play a crucial role in its reactivity and biological activity. For example, the cyano groups can interact with enzymes or proteins, leading to inhibition or activation of specific pathways. The sulfur groups can form disulfide bonds or undergo redox reactions, further influencing the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar compounds to dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate include other sulfur-containing cyano compounds, such as:
Potassium thiocyanate: Known for its use in various chemical reactions and as a reagent in analytical chemistry.
Potassium cyanide: A highly toxic compound used in gold mining and organic synthesis.
Dipotassium disulfide: Used in the production of sulfur-containing compounds and materials. This compound is unique due to its specific combination of cyano and sulfur groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H2K2N4S4 |
|---|---|
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate |
InChI |
InChI=1S/C5H4N4S4.2K/c6-1-8-4(10)12-3-13-5(11)9-2-7;;/h3H2,(H,8,10)(H,9,11);;/q;2*+1/p-2 |
Clé InChI |
HMFASUCAOFNEKF-UHFFFAOYSA-L |
SMILES canonique |
C(SC(=NC#N)[S-])SC(=NC#N)[S-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



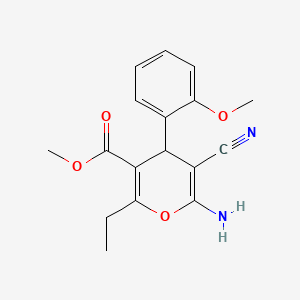
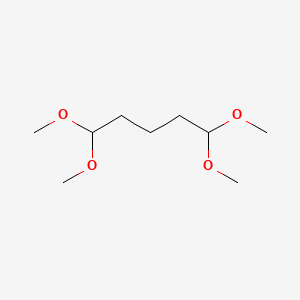
![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
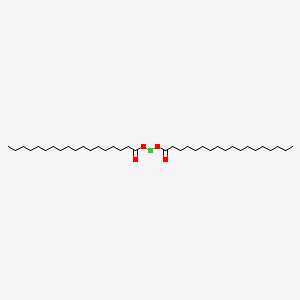

![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
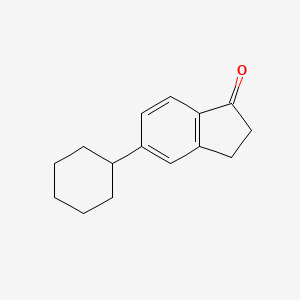
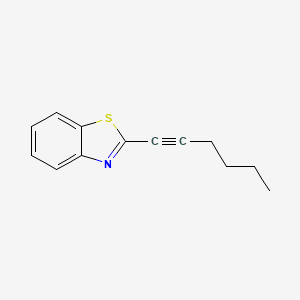
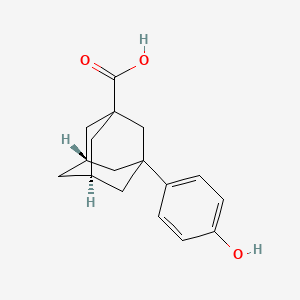

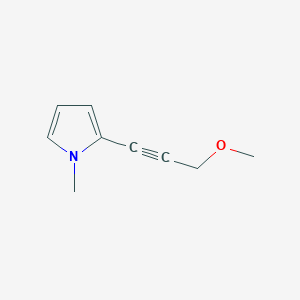
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
